molecular formula C16H24N2O5S B4620831 N,N-diethyl-2-methoxy-5-(4-morpholinylcarbonyl)benzenesulfonamide

N,N-diethyl-2-methoxy-5-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No. B4620831
M. Wt: 356.4 g/mol
InChI Key: KIDUFOPSUVZEHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions with high yield and selectivity. For instance, a study describes the synthesis of a related compound through a 3-step process, achieving a 75-84% overall chemical yield (Gao et al., 2014). These methodologies highlight the efficiency and effectiveness of modern synthetic chemistry techniques in producing benzenesulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been analyzed using various spectroscopic techniques, confirming the chemical structures and elucidating the molecular arrangements. For example, crystal structure studies have revealed how supramolecular architectures are influenced by interactions such as C—H⋯πaryl and C—H⋯O, leading to different dimensional architectures (Rodrigues et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of benzenesulfonamide derivatives includes their participation in various biochemical and organic reactions. For instance, some derivatives have been evaluated for their enzyme inhibitory activities, showcasing their potential as therapeutic agents (Abbasi et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. Studies involving X-ray diffraction have provided detailed insights into the crystallographic data, helping to predict and manipulate the physical characteristics of these molecules (Sreenivasa et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability, are fundamental to the application of benzenesulfonamide derivatives in chemical synthesis and drug design. The interaction of these compounds with biological targets through hydrogen bonding and other non-covalent interactions underscores their potential utility in medicinal chemistry (Al-Hourani et al., 2016).

Scientific Research Applications

Therapeutic Potential in Idiopathic Pulmonary Fibrosis and Cough

The phosphatidylinositol 3-kinase inhibitors, closely related to N,N-diethyl-2-methoxy-5-(4-morpholinylcarbonyl)benzenesulfonamide, have been explored for their potential therapeutic applications in treating idiopathic pulmonary fibrosis and cough. Preliminary in vitro studies and ongoing Phase I clinical trials underline the promising utility of these compounds in managing pulmonary conditions (Norman, 2014).

Cognitive Enhancing Properties

Research into derivatives of benzenesulfonamide, such as SB-399885, has demonstrated potent cognitive-enhancing properties. These studies suggest that manipulation of the 5-HT6 receptor could offer therapeutic benefits for cognitive deficits associated with Alzheimer's disease and schizophrenia. The role of these compounds in enhancing cholinergic function is particularly noteworthy, indicating a valuable avenue for further research in neurodegenerative and psychiatric disorders (Hirst et al., 2006).

Photodynamic Therapy Applications

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy highlights another significant application. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them promising candidates for cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including breast cancer and neuroblastoma. The structure-activity relationship studies from these compounds offer insights into the development of new lead anticancer agents, showcasing the versatility of benzenesulfonamide derivatives in therapeutic applications (Motavallizadeh et al., 2014).

properties

IUPAC Name

N,N-diethyl-2-methoxy-5-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-4-18(5-2)24(20,21)15-12-13(6-7-14(15)22-3)16(19)17-8-10-23-11-9-17/h6-7,12H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDUFOPSUVZEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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